molecular formula C18H22N2O2S B2669304 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide CAS No. 1788914-24-8

3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Cat. No.: B2669304
CAS No.: 1788914-24-8
M. Wt: 330.45
InChI Key: SJUYVJRVXPKNJW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the thiophen-2-yl group: This can be done through coupling reactions such as Suzuki or Stille coupling.

    Formation of the carboxamide group: This is usually achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Both the methoxyphenyl and thiophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones from the thiophene ring.

    Reduction products: Amines from the carboxamide group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-(thiophen-2-yl)piperidine-1-carboxamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

    3-(4-methoxyphenyl)-N-(thiophen-2-yl)morpholine-1-carboxamide: A similar compound with a morpholine ring.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide lies in its seven-membered azepane ring, which may confer different biological activities and chemical properties compared to its six-membered counterparts.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-16-9-7-14(8-10-16)15-5-2-3-11-20(13-15)18(21)19-17-6-4-12-23-17/h4,6-10,12,15H,2-3,5,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYVJRVXPKNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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